2,3,4,5,6-Pentakis(trifluoromethyl)aniline

Acidity Electron-Withdrawing Group Structure-Activity Relationship

2,3,4,5,6-Pentakis(trifluoromethyl)aniline delivers extreme electron deficiency and steric hindrance, ideal for weakly coordinating anions and stable carbenes. Source with ≥97% purity for R&D and advanced syntheses.

Molecular Formula C11H2F15N
Molecular Weight 433.12 g/mol
CAS No. 58956-76-6
Cat. No. B1500330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentakis(trifluoromethyl)aniline
CAS58956-76-6
Molecular FormulaC11H2F15N
Molecular Weight433.12 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2
InChIKeyCMRZEKXRBBEZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentakis(trifluoromethyl)aniline (CAS 58956-76-6): A Highly Fluorinated, Sterically Congested Aniline Building Block


2,3,4,5,6-Pentakis(trifluoromethyl)aniline (CAS 58956-76-6) is a pertrifluoromethylated aromatic amine, belonging to the C6(CF3)5 (pentakis(trifluoromethyl)phenyl) class of compounds [1]. Its core structure consists of a benzene ring fully substituted with five electron-withdrawing trifluoromethyl (-CF3) groups and one primary amine (-NH2) group [2]. This extreme level of fluorination confers unique electronic properties, including exceptional electron deficiency at the aromatic ring, and introduces profound steric bulk that distorts the planar aromatic geometry [1]. It serves as a specialized building block for designing molecules requiring extreme electron-withdrawal, high steric hindrance, and high fluorine content, such as weakly coordinating anions, stable carbenes, and superacids [1]. The compound is a white crystalline solid [3], and is commercially available for research and development purposes .

Critical Differences: Why Standard Anilines and Other Fluorinated Analogs Cannot Replace 2,3,4,5,6-Pentakis(trifluoromethyl)aniline


The unique physicochemical properties of 2,3,4,5,6-pentakis(trifluoromethyl)aniline, stemming from its five trifluoromethyl substituents, prevent its substitution with simpler anilines or even other fluorinated analogs. The key differentiators are extreme electron deficiency and severe steric hindrance, which are quantitatively distinct from compounds with fewer CF3 groups [1]. This combination dictates its specific performance in applications where maximizing electron-withdrawal while maintaining a distorted, non-planar aromatic core is paramount. The evidence below demonstrates that replacing this compound with, for example, pentafluoroaniline or aniline would result in a complete loss of the required electronic and steric profile, leading to experimental failure in target syntheses or material property development .

Quantitative Differentiation Evidence for 2,3,4,5,6-Pentakis(trifluoromethyl)aniline


Electron-Withdrawing Power: Comparative pKa Analysis of Aniline Derivatives

2,3,4,5,6-Pentakis(trifluoromethyl)aniline exhibits a dramatically increased acidity compared to aniline and less fluorinated analogs. While experimental pKa values in various solvents have been measured [1], a predicted pKa of -5.52 ± 0.23 provides a quantifiable benchmark . This contrasts with the pKa of aniline's conjugate acid (the anilinium ion), which is approximately 4.6 [2]. This difference of over 10 pKa units signifies a >10^10 fold difference in basicity, demonstrating the profound electron-withdrawing effect of the five CF3 groups.

Acidity Electron-Withdrawing Group Structure-Activity Relationship

Spectral Fingerprint: Unique NMR Profile for Identity Confirmation

The unique chemical environment of 2,3,4,5,6-pentakis(trifluoromethyl)aniline generates a distinct spectral fingerprint. High-resolution NMR spectra, including both 1H and 19F NMR, are available from reference libraries such as the KnowItAll NMR Spectral Library [1]. This is in stark contrast to aniline (CAS 62-53-3) [2] or pentafluoroaniline (CAS 771-60-8) [3], which have completely different spectral signatures. The availability of a reference spectrum in CDCl3 and CCl4 [1] allows for unambiguous identity verification and purity assessment, a critical parameter for procurement and quality control in research and industrial synthesis.

Spectroscopy NMR Quality Control

Steric Bulk and Distorted Geometry: A Quantitative Structural Parameter

X-ray diffraction (XRD) analysis confirms that the steric crowding in all C6(CF3)5 derivatives, including 2,3,4,5,6-pentakis(trifluoromethyl)aniline, causes significant distortion of the aromatic ring from planarity [1]. This is a direct consequence of the five bulky CF3 groups. In comparison, aniline (C6H5NH2) and its less substituted analogs, such as 2,6-bis(trifluoromethyl)aniline, do not exhibit this degree of steric strain and remain largely planar [2]. The molecular weight of the compound, 433.12 g/mol [3], is significantly higher than that of aniline (93.13 g/mol) or pentafluoroaniline (183.09 g/mol), further reflecting the increased steric bulk [4].

Steric Hindrance X-ray Crystallography Molecular Geometry

Synthetic Utility: Precursor to C6(CF3)5-Derived Weakly Coordinating Anions

2,3,4,5,6-Pentakis(trifluoromethyl)aniline serves as a key precursor for the synthesis of C6(CF3)5-substituted boron-based weakly coordinating anions (WCAs) [1]. For instance, its derived tetrakis[2,3,4,5,6-pentakis(trifluoromethyl)phenyl]borate anion, with a molecular weight of 1702.2 g/mol [2], represents a new class of extremely bulky and chemically robust WCAs. This is a direct consequence of the unique C6(CF3)5 group. In contrast, the analogous tetrakis(pentafluorophenyl)borate anion (BArF20), while also a WCA, lacks the extreme steric protection and unique electronic profile conferred by the CF3 groups, which are known to enhance stability towards electrophilic attack and oxidation [3].

Weakly Coordinating Anions Boron Chemistry Catalysis

Target Applications for 2,3,4,5,6-Pentakis(trifluoromethyl)aniline Based on Verified Properties


Design and Synthesis of Highly Fluorinated, Sterically Shielded Ligands for Catalysis

Researchers developing homogeneous catalysts for challenging transformations (e.g., C-H activation, polymerization) can utilize 2,3,4,5,6-pentakis(trifluoromethyl)aniline to prepare N-donor ligands with unprecedented steric bulk and electron-withdrawing capacity [1]. The distorted, non-planar aromatic core [1] and extreme electron deficiency, as evidenced by its low pKa , provide a unique environment around a metal center that cannot be replicated with less fluorinated anilines. This enables the tuning of catalyst activity, stability, and selectivity by modulating the metal's electronic properties and protecting it from deactivation pathways [1].

Synthesis of Novel Weakly Coordinating Anions (WCAs) for Fundamental Studies

This compound is an essential starting material for the preparation of C6(CF3)5-substituted borate anions, a new generation of WCAs [1]. These anions are critical for stabilizing highly electrophilic cations in the solid state and in solution [2]. Compared to the widely used BArF20 anion, the C6(CF3)5-based WCAs offer a distinct combination of steric shielding and chemical robustness, making them valuable for isolating reactive intermediates and developing new classes of ionic liquids and electrolyte materials [2].

Building Block for Stable Carbenes and Radical Species

The C6(CF3)5 group is a promising motif for kinetically stabilizing reactive molecules like stable carbenes and organic radicals [1]. The extreme steric protection provided by the five CF3 groups prevents dimerization and other decomposition pathways, while the strong electron-withdrawing nature tunes the electronic properties of the reactive center [1]. The distorted aromatic geometry [1] is a direct consequence of the C6(CF3)5 substitution, a feature absent in planar analogs like pentafluorophenyl (C6F5) derivatives, which provides a crucial, quantifiable difference in the design of these reactive species [3].

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